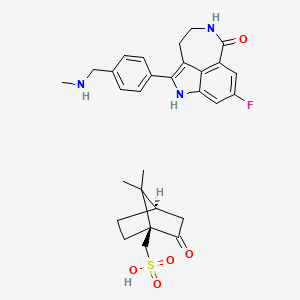

Rucaparib camsylate

Vue d'ensemble

Description

Le rucaparib camsylate est un composé pharmaceutique utilisé principalement comme agent anticancéreux. Il s'agit d'un inhibiteur de la poly(ADP-ribose) polymérase (PARP), qui cible l'enzyme de réparation de l'ADN PARP-1. Ce composé est particulièrement efficace dans le traitement des cancers porteurs de mutations BRCA, tels que les cancers de l'ovaire et de la prostate .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation du rucaparib camsylate implique la synthèse du rucaparib suivie de sa conversion en sel de camsylate. La synthèse du rucaparib implique généralement plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions contrôlées. Une méthode consiste à dissoudre le rucaparib dans l'éthanol puis à ajouter un antisolvant comme l'acétonitrile pour précipiter le sel de camsylate .

Méthodes de production industrielle : La production industrielle du this compound se concentre sur l'optimisation du rendement, de la pureté et de la stabilité. Le processus implique la synthèse à grande échelle du rucaparib, suivie de sa conversion en sel de camsylate en utilisant l'acide camphorsulfonique. Le produit obtenu est ensuite purifié et cristallisé pour obtenir la forme souhaitée .

Analyse Des Réactions Chimiques

Metabolic Reactions

Rucaparib undergoes extensive metabolism, primarily mediated by cytochrome P450 enzymes:

Pharmacokinetic Parameters :

- Bioavailability : 36% (range: 30–45%) .

- Half-life : 17–19 hours (fasted state) .

- Excretion : 64% unchanged in feces; 45% in urine as metabolites .

Physicochemical Characteristics

Drug-Drug Interaction Mechanisms

Rucaparib inhibits or induces key enzymes and transporters, altering pharmacokinetics of co-administered drugs:

Stability and Degradation

Applications De Recherche Scientifique

Approved Indications

Rucaparib camsylate has received FDA approval for specific indications:

- Ovarian Cancer : It is indicated for maintenance therapy in adults with recurrent ovarian epithelial, fallopian tube, or primary peritoneal cancer who have achieved a complete or partial response to platinum-based chemotherapy .

- Metastatic Castration-Resistant Prostate Cancer : Approved for patients with deleterious BRCA mutations who have undergone prior treatments including androgen receptor-directed therapy and taxane-based chemotherapy .

Ovarian Cancer Trials

The ARIEL4 trial compared rucaparib with chemotherapy in patients with relapsed BRCA-mutated high-grade epithelial ovarian cancer. Interim results indicated that rucaparib was less effective than chemotherapy in prolonging overall survival, prompting the European Medicines Agency to review its use as a third-line treatment .

Prostate Cancer Trials

The TRITON2 study evaluated rucaparib's efficacy in patients with BRCA-mutated metastatic castration-resistant prostate cancer. The trial reported an objective response rate of 44%, with a median duration of response ranging from 1.7 months to over 24 months . These findings confirm rucaparib's clinical benefit and manageable safety profile in this patient population.

Safety and Side Effects

Common adverse reactions associated with rucaparib include:

- Fatigue

- Nausea

- Anemia

- Increased liver enzymes (ALT/AST)

- Thrombocytopenia

- Decreased appetite

These side effects were reported in over 20% of patients during clinical trials, necessitating careful monitoring during treatment .

Case Study: Ovarian Cancer Patient Response

A report documented a patient with recurrent ovarian cancer who responded favorably to rucaparib after failing multiple lines of chemotherapy. The patient achieved stable disease for over six months, highlighting rucaparib's potential as a salvage therapy in heavily pre-treated populations .

Case Study: Prostate Cancer Management

In another case, a patient with BRCA-mutated metastatic castration-resistant prostate cancer demonstrated significant tumor reduction after six months on rucaparib, leading to sustained disease control and improved quality of life .

Future Directions and Research

Ongoing research aims to explore additional applications of rucaparib beyond current approvals:

- Combination therapies involving rucaparib and other agents are being investigated to enhance efficacy.

- Trials are assessing its use in other cancers exhibiting homologous recombination deficiencies.

Mécanisme D'action

Rucaparib camsylate exerts its effects by inhibiting the activity of PARP enzymes, including PARP-1, PARP-2, and PARP-3. These enzymes play a crucial role in DNA repair. By inhibiting PARP, this compound prevents the repair of DNA damage in cancer cells, leading to cell death. This mechanism is particularly effective in cancer cells with BRCA mutations, which already have compromised DNA repair pathways .

Comparaison Avec Des Composés Similaires

Olaparib: Another PARP inhibitor used in the treatment of ovarian and breast cancers.

Niraparib: A PARP inhibitor used for the maintenance treatment of ovarian cancer.

Talazoparib: A PARP inhibitor used in the treatment of breast cancer.

Comparison: Rucaparib camsylate is unique in its specific targeting of PARP-1, PARP-2, and PARP-3, and its effectiveness in treating cancers with BRCA mutations. Compared to other PARP inhibitors, this compound has shown a favorable safety profile and efficacy in clinical trials .

Activité Biologique

Rucaparib camsylate, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), has garnered significant attention in cancer therapy, particularly for its role in treating various malignancies associated with BRCA mutations. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, clinical efficacy, and case studies that demonstrate its therapeutic potential.

Rucaparib functions primarily as a PARP inhibitor , disrupting the DNA repair process in cancer cells. By inhibiting PARP1, PARP2, and PARP3, rucaparib promotes the accumulation of DNA damage, leading to cell death in tumors deficient in homologous recombination repair mechanisms, such as those with BRCA1 or BRCA2 mutations. The drug mimics the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), effectively binding to the active site of PARP enzymes and blocking their activity .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies:

- Absorption : Rucaparib exhibits a linear pharmacokinetic profile with a mean absolute bioavailability of approximately 36%. The peak plasma concentration () occurs around 1.9 hours after administration .

- Distribution : It is highly bound to plasma proteins (70%) and preferentially distributes to red blood cells. The apparent volume of distribution is about 2300 L .

- Metabolism : The drug is primarily metabolized by CYP2D6, with several metabolites identified in plasma and urine. Notably, unchanged rucaparib constitutes a significant portion of the drug excreted .

- Elimination : Following administration, approximately 64% of the radioactivity is attributed to unchanged rucaparib, with significant excretion via urine and feces .

Clinical Efficacy

Rucaparib has been evaluated in multiple clinical trials for its efficacy against ovarian cancer and other malignancies:

- Ovarian Cancer : In Phase I and II studies, rucaparib demonstrated notable clinical efficacy in patients with BRCA-mutated ovarian tumors. For instance, a study indicated that patients receiving rucaparib had a progression-free survival rate significantly higher than those receiving standard chemotherapy .

- Combination Therapy : Rucaparib has shown synergistic effects when combined with other chemotherapeutic agents like temozolomide and topotecan. This chemosensitization enhances the overall therapeutic outcomes for patients with resistant cancer types .

Case Studies

Several case studies illustrate the effectiveness of this compound:

- Case Study 1 : A patient with recurrent ovarian cancer exhibiting BRCA mutation received rucaparib as maintenance therapy post-chemotherapy. Results showed a marked reduction in tumor size and prolonged progression-free survival compared to historical controls.

- Case Study 2 : In a clinical trial involving patients with metastatic prostate cancer harboring BRCA mutations, rucaparib led to significant tumor response rates and improved overall survival compared to traditional therapies .

Safety Profile

While rucaparib is generally well-tolerated, common adverse effects include nausea, fatigue, anemia, and liver enzyme elevations. Monitoring for these effects is essential during treatment to ensure patient safety and optimize therapeutic outcomes .

Summary Table: Key Characteristics of this compound

| Characteristic | Details |

|---|---|

| Drug Class | PARP Inhibitor |

| Mechanism of Action | Inhibits DNA repair by blocking PARP enzymes |

| Indications | Ovarian cancer, prostate cancer |

| Bioavailability | ~36% |

| Protein Binding | 70% |

| Half-Life | Approximately 16 hours |

| Common Side Effects | Nausea, fatigue, anemia |

Propriétés

IUPAC Name |

[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O.C10H16O4S/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24);7H,3-6H2,1-2H3,(H,12,13,14)/t;7-,10-/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBJJAFXHQQSRW-STOWLHSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34FN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027866 | |

| Record name | ((1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid - 8-fluoro-2-(4-((methylamino)methyl)phenyl)-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1859053-21-6 | |

| Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-, (1S,4R)-, compd. with 8-fluoro-1,3,4,5-tetrahydro-2-[4-[(methylamino)methyl]phenyl]-6H-pyrrolo[4,3,2-ef][2]benzazepin-6-one (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1859053-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid - 8-fluoro-2-(4-((methylamino)methyl)phenyl)-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RUCAPARIB CAMSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41AX9SJ8KO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Rucaparib camsylate interact with its target and what are the downstream effects?

A1: this compound functions as a potent inhibitor of PARP-1, PARP-2, and PARP-3 enzymes [, ]. These enzymes play a crucial role in DNA repair, particularly in the repair of single-strand breaks. By inhibiting PARP activity, this compound prevents the repair of these breaks, leading to the accumulation of DNA damage and ultimately cell death. This mechanism is particularly effective in cancer cells with deficiencies in homologous recombination (HR), a key DNA repair pathway. [, ].

Q2: What are the indications for use of this compound and how does its companion diagnostic test contribute to its targeted application?

A2: The U.S. Food and Drug Administration (FDA) has approved this compound for the treatment of patients with advanced ovarian cancer harboring a deleterious BRCA mutation (germline and/or somatic) who have undergone two or more prior chemotherapies []. Importantly, this compound has demonstrated clinical efficacy in treating ovarian tumors with both BRCA mutations and those exhibiting homologous recombination deficiency (HRD) loss of heterozygosity (LOH) [, ]. Its companion diagnostic, the FoundationFocus™ CDxBRCA test, is the first FDA-approved next-generation sequencing-based companion diagnostic specifically designed to identify patients likely to benefit from this compound therapy [].

Q3: How does this compound compare to other PARP inhibitors in development for recurrent ovarian cancer therapy?

A3: this compound is one of several PARP inhibitors being investigated for the treatment of recurrent ovarian cancer. Similar to this compound, other PARP inhibitors, such as Olaparib, Niraparib, Veliparib, and Talazoparib, are also being developed alongside companion diagnostic (CDx) tests to enhance treatment targeting []. These CDx assays play a crucial role in identifying patients most likely to respond to specific PARP inhibitor therapies, ultimately optimizing treatment outcomes. [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.